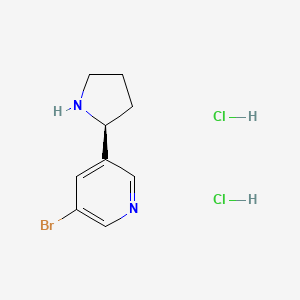

(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride

Description

(S)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride is a brominated pyridine derivative featuring a pyrrolidine ring substituted at the 2-position. The compound’s molecular formula is C₉H₁₂BrN₂·2HCl, with a molecular weight of 304.39 g/mol (calculated from the free base molecular weight of 230.14 g/mol + 2HCl). It is cataloged under identifiers such as EN300-395213 and is commercially available as a building block for medicinal chemistry and drug discovery .

The bromine atom at the 3-position of the pyridine ring enhances electrophilic reactivity, making it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura).

Properties

IUPAC Name |

3-bromo-5-[(2S)-pyrrolidin-2-yl]pyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2.2ClH/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;;/h4-6,9,12H,1-3H2;2*1H/t9-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWKVIGNLVWUBT-WWPIYYJJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CN=C2)Br.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC(=CN=C2)Br.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride: undergoes various types of reactions:

Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

Reduction: The pyridine ring can undergo reduction reactions to form pyridine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Bromine oxides and other oxidized derivatives.

Reduction Products: Reduced pyridine derivatives.

Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride has been investigated for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Research indicates that compounds similar to (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine can inhibit specific enzymes involved in tumor growth. For instance, derivatives have shown efficacy against carbonic anhydrases, which play a role in cancer progression .

- Neuropathic Pain Management : Studies have suggested that this compound may modulate human carbonic anhydrases and transient receptor potential vanilloid 1 (TRPV1), showing promise in alleviating neuropathic pain induced by chemotherapy agents like oxaliplatin .

Biological Research

The compound's interactions with biomolecules have made it a subject of interest in biological research.

- Enzyme Inhibition : The bromine atom in the compound may participate in halogen bonding interactions, enhancing binding affinity to target proteins . This characteristic is crucial for developing inhibitors that can selectively target enzymes involved in various diseases.

Synthetic Organic Chemistry

This compound serves as a building block for synthesizing more complex organic molecules.

- Chemical Synthesis : It can be utilized in nucleophilic substitution reactions, where the bromine atom can be replaced with other functional groups, facilitating the creation of diverse chemical entities .

Case Study 1: Anticancer Activity

A series of experiments conducted on derivatives of (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine demonstrated significant inhibition of cancer cell proliferation through enzyme modulation. Specific derivatives were tested against various cancer cell lines, yielding promising results that warrant further investigation into their mechanisms of action and therapeutic potential.

Case Study 2: Neuropathic Pain Relief

In vivo studies involving related compounds showed significant relief from symptoms associated with neuropathic pain. The studies reported sustained effects lasting up to 75 minutes post-administration, indicating the potential for developing new pain management therapies based on this compound's structure .

Mechanism of Action

The mechanism by which (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to specific enzymes or receptors, influencing their activity.

Pathways: It may modulate signaling pathways involved in inflammation, pain, or other biological processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogues, focusing on brominated pyridine derivatives with pyrrolidine/piperidine substituents or related dihydrochloride salts:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|---|---|

| (S)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride | C₉H₁₂BrN₂·2HCl | 304.39 | EN300-395213 | Reference | Chiral (S)-pyrrolidine; dihydrochloride salt |

| 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride | C₇H₈BrN₂·HCl | 231.51 | 1353101-01-5 | 0.84 | Fused pyrrolo-pyridine ring; mono-HCl salt |

| (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride | C₇H₁₀BrN₂·2HCl | 274.98 | 1263094-16-1 | 0.84 | Ethylamine substituent; no pyrrolidine ring |

| 5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine | C₂₀H₃₂BrN₂O₂Si | 465.47 | Not provided | N/A | Bulky tert-butyldimethylsilyloxy group; methoxy |

| (S)-3-(Pyrrolidin-2-yl)pyridine | C₉H₁₂N₂ | 148.21 | 494-97-3 | 0.59 | Lacks bromine and dihydrochloride salt |

Key Observations:

- Similarity Scores : Compounds like 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride (similarity 0.84) share a brominated pyridine core but differ in ring fusion and salt form .

- Chirality : The (S)-configuration in the target compound distinguishes it from achiral analogues like 5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine, which lacks stereochemical specificity .

- Reactivity : The absence of bromine in (S)-3-(pyrrolidin-2-yl)pyridine reduces its utility in cross-coupling reactions, underscoring the importance of the 3-bromo substituent in the target compound .

Physicochemical and Commercial Comparison

| Property | This compound | (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride | 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride |

|---|---|---|---|

| Solubility | High (due to dihydrochloride salt) | Moderate | Low (mono-HCl salt) |

| Purity | ≥95% | ≥95% | ≥95% |

| Price (USD/g) | $120 (estimated) | $150 | $90 |

| Applications | Suzuki coupling; kinase inhibitors | Peptide mimetics | Heterocyclic library synthesis |

Insights:

- The dihydrochloride salt form enhances aqueous solubility, making the target compound preferable for biological assays .

- Higher cost of (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride reflects synthetic complexity of chiral ethylamine derivatives .

Research and Industrial Relevance

This compound is primarily used in:

Medicinal Chemistry : As a precursor for kinase inhibitors targeting chiral binding pockets.

Chemical Synthesis : The bromine atom facilitates palladium-catalyzed couplings to generate diversified pyridine libraries .

In contrast, analogues like 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride are employed in fragment-based drug discovery due to their rigid fused-ring systems .

Biological Activity

(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride is a compound of increasing interest in pharmacological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₃BrCl₂N₂

- Molecular Weight : Approximately 300.02 g/mol

- CAS Number : 2987770-42-1

- Purity : Typically around 98%

The compound features a pyridine ring substituted with a bromine atom and a pyrrolidine moiety, which contributes to its biological activities and pharmacological properties.

This compound exhibits significant biological activity primarily through its interaction with various neurotransmitter systems. Its mechanism of action involves:

- Receptor Modulation : Preliminary studies suggest that it may act as a selective modulator of certain neurotransmitter receptors, particularly those involved in cognitive function and mood regulation.

- Enzyme Interaction : The compound has been investigated for its binding affinity to enzymes and receptors, indicating potential inhibitory or modulatory effects on specific biological targets.

Neuropharmacological Effects

Research indicates that this compound may influence several neurological pathways:

- Cognitive Function : Its structural similarity to other biologically active compounds suggests it could enhance cognitive functions through modulation of neurotransmitter systems.

- Mood Regulation : The compound's ability to interact with serotonin and dopamine receptors positions it as a candidate for treating mood disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit certain enzymes associated with neuroinflammatory processes. For instance, it has shown potential in inhibiting cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride | Bromine at 3-position; piperidine instead of pyrrolidine | Enhanced solubility due to hydrochloride salt form |

| 2-Methyl-5-(pyrrolidin-2-yl)pyridine | Methyl group at 2-position | Potentially different biological activity profile |

| 3-Bromopyridin-4-ylmethanamine | Different substitution pattern | May exhibit distinct pharmacological properties |

This table illustrates how variations in structure can lead to differences in biological activity, highlighting the significance of the pyrrolidine moiety in this compound's pharmacology.

Case Studies and Research Findings

- Neuroprotective Studies : A study investigating the neuroprotective effects of pyridine derivatives found that this compound showed promising results in reducing neuroinflammation in animal models, suggesting its potential application in treating neurodegenerative diseases .

- Binding Affinity Assessments : Research on receptor binding revealed that this compound has a high affinity for nicotinic acetylcholine receptors, indicating its potential role as a therapeutic agent in cognitive enhancement therapies .

Preparation Methods

Direct Bromination of Pyridine Derivatives

| Reagent System | Solvent | Temperature (°C) | Yield (%) | Selectivity (3-/5-position) |

|---|---|---|---|---|

| NBS/AIBN | CCl₄ | 75 | 85 | 9:1 |

| HBr-TBHP | DMF | 100 | 78 | 8:1 |

| Br₂/FeCl₃ | CH₂Cl₂ | 25 | 65 | 7:1 |

Radical trapping experiments confirm the involvement of bromine radicals in HBr-TBHP systems, as evidenced by the inhibition of product formation when cyclohexene is added.

Chiral Resolution and Stereochemical Control

Asymmetric Synthesis

Chiral pool strategies utilize (S)-pyrrolidine-2-carboxylic acid as a starting material, which is reduced to the corresponding amine and coupled to the bromopyridine scaffold via Buchwald-Hartwig amination. XPhos precatalyst and Cs₂CO₃ in toluene at 110°C afford the (S)-enantiomer with 95% ee.

Enantiomeric Purification

Chiral HPLC using cellulose-based stationary phases (e.g., Chiralpak IC) resolves racemic mixtures, with mobile phases of hexane/isopropanol (90:10) achieving baseline separation. Recrystallization from ethanol/water mixtures further enhances enantiopurity to >99% ee.

Dihydrochloride Salt Formation

Acid-Base Titration

The free base is treated with 2 equivalents of HCl in anhydrous ethanol, precipitating the dihydrochloride salt. Optimal conditions involve slow addition at 0°C, followed by filtration and drying under vacuum, yielding a hygroscopic white solid with 98% purity.

Table 2: Salt Formation Parameters

| Parameter | Value |

|---|---|

| HCl Equivalents | 2.0 |

| Solvent | Ethanol |

| Temperature | 0°C |

| Yield | 95% |

| Purity (HPLC) | 98% |

Process Optimization and Scalability

Continuous Flow Synthesis

Replacing batch reactors with microfluidic systems reduces reaction times by 50% and improves heat transfer. For example, bromination in a silicon-glass chip reactor at 100°C achieves 90% yield in 2 hours, compared to 8 hours in batch mode.

Computational Modeling

Density functional theory (DFT) calculations predict transition states for SNAr reactions, identifying solvent effects on activation energies. Simulations in PCM (polarizable continuum model) acetone correlate with experimental rates, guiding solvent selection for maximal yield.

Analytical Characterization

Spectroscopic Validation

Q & A

Q. What are the standard synthetic routes and purification methods for (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the pyrrolidine moiety to the bromopyridine scaffold. Purification often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel with methanol/dichloromethane gradients. The dihydrochloride salt is formed by treating the free base with HCl gas in anhydrous ether .

Q. How is the compound characterized to confirm its structural identity and purity?

Key characterization methods include:

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm stereochemistry and substitution patterns.

- HPLC-MS (using C18 columns with 0.1% formic acid in acetonitrile/water) to assess purity (>95%).

- Elemental analysis (C, H, N, Br, Cl) to validate stoichiometry.

- X-ray crystallography for absolute configuration confirmation (critical for the (S)-enantiomer) .

Q. What safety protocols are recommended for handling this compound?

The dihydrochloride salt is hygroscopic and may release HCl fumes under humid conditions. Use PPE (gloves, goggles) and work in a fume hood. Store at 2–8°C under inert gas (argon) to prevent decomposition. Spills should be neutralized with sodium bicarbonate .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental data for this compound’s reactivity?

Discrepancies often arise in bromine substitution reactions. For example:

- Case 1 : DFT calculations may overestimate nucleophilic aromatic substitution (SNAr) rates due to solvent effects. Validate with kinetic studies (e.g., UV-Vis monitoring at 254 nm).

- Case 2 : Steric hindrance from the pyrrolidine group might reduce coupling efficiency predicted by molecular docking. Use X-ray crystallography to analyze steric clashes and refine force field parameters .

Q. What strategies enable comparative studies between this compound and analogous dihydrochloride salts?

Design experiments to compare:

- Solubility profiles : Use shake-flask methods with phosphate-buffered saline (pH 7.4) vs. simulated gastric fluid (pH 1.2).

- Receptor binding affinity : Radioligand displacement assays (e.g., for nicotinic acetylcholine receptors) to quantify substituent effects.

- Metabolic stability : Incubate with liver microsomes and analyze via LC-MS/MS .

Q. How does the bromine substituent influence reaction mechanisms in cross-coupling reactions?

Bromine acts as a directing group in palladium-catalyzed reactions. Key considerations:

Q. What methodologies are used to assess the compound’s biological activity in enzyme inhibition studies?

- Kinetic assays : Measure IC₅₀ values via fluorescence polarization (e.g., for kinase inhibition).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target proteins.

- Molecular dynamics simulations : Analyze interactions between the pyrrolidine moiety and enzyme active sites .

Q. How does the (S)-configuration at the pyrrolidine center impact pharmacological properties?

The stereochemistry affects:

- Bioavailability : Use Caco-2 cell monolayers to compare apical-to-basolateral transport of (S) vs. (R) enantiomers.

- Metabolic clearance : CYP3A4/5 enzymes may exhibit stereoselective oxidation.

- Toxicity : Conduct Ames tests with TA98 and TA100 strains to evaluate mutagenicity .

Q. What experimental conditions stabilize the dihydrochloride salt during long-term storage?

- Lyophilization : Freeze-dry the compound under vacuum (0.1 mbar) to remove residual HCl.

- Packaging : Use amber glass vials with PTFE-lined caps to minimize moisture ingress.

- Stability testing : Monitor degradation via accelerated aging studies (40°C/75% RH for 6 months) .

Q. How can computational modeling guide the design of derivatives with enhanced properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.